REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[CH:3]([CH2:18][CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1)=[O:5].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH-].[Na+]>O>[CH2:21]([C:3]([N:2]([CH3:20])[CH3:1])([CH2:18][CH3:19])[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:10][CH:11]=1)=[O:5])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3|
|
Name
|
solution
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(=O)C1=CC=C(C=C1)N1CCOCC1)CC)C
|
Name
|
|
Quantity
|
179.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The temperature is raised to 60° C.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram
|
Duration
|
1.5 (± 0.5) h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The water phase is separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated on a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
from 102° C. to 110° C.
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved hot in 600 ml of ethanol
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
The crystals are dried
|
Type
|
CUSTOM
|
Details
|
melt at 114° C. to 115° C.
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)N1CCOCC1)(CC)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |